molecular formula C19H21N3O5S B12474669 N-[2-(azepan-1-ylcarbonyl)phenyl]-4-nitrobenzenesulfonamide

N-[2-(azepan-1-ylcarbonyl)phenyl]-4-nitrobenzenesulfonamide

Cat. No.: B12474669
M. Wt: 403.5 g/mol
InChI Key: NJQZMORPSFWDKB-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-ylcarbonyl)phenyl]-4-nitrobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a nitro group, and a sulfonamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-ylcarbonyl)phenyl]-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the azepane ring, followed by the introduction of the phenyl group and the nitrobenzenesulfonamide moiety. Common reagents used in these reactions include amines, nitro compounds, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-ylcarbonyl)phenyl]-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, as well as nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted sulfonamides.

Scientific Research Applications

N-[2-(azepan-1-ylcarbonyl)phenyl]-4-nitrobenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-ylcarbonyl)phenyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide
  • N-[2-(azepan-1-ylcarbonyl)phenyl]-4-chlorobenzenesulfonamide

Uniqueness

N-[2-(azepan-1-ylcarbonyl)phenyl]-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C19H21N3O5S/c23-19(21-13-5-1-2-6-14-21)17-7-3-4-8-18(17)20-28(26,27)16-11-9-15(10-12-16)22(24)25/h3-4,7-12,20H,1-2,5-6,13-14H2

InChI Key

NJQZMORPSFWDKB-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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